molecular formula C5H3BrN4O B3223165 5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole CAS No. 121745-85-5

5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole

Cat. No.: B3223165
CAS No.: 121745-85-5
M. Wt: 215.01 g/mol
InChI Key: LMMDFBVXAZUOFU-UHFFFAOYSA-N
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Description

5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that features both a brominated furan ring and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole typically involves the bromination of furan followed by the formation of the tetrazole ring. One common method involves the reaction of 5-bromofuran-2-carboxylic acid with sodium azide under acidic conditions to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carbonyl compounds, while substitution reactions can produce a variety of substituted furan derivatives.

Scientific Research Applications

5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets. The brominated furan ring and the tetrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a brominated furan ring and a tetrazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-(5-bromofuran-2-yl)-2H-tetrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4O/c6-4-2-1-3(11-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMDFBVXAZUOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=NNN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole
Reactant of Route 2
5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole
Reactant of Route 3
5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole
Reactant of Route 4
5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole
Reactant of Route 5
5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole
Reactant of Route 6
5-(5-bromofuran-2-yl)-1H-1,2,3,4-tetrazole

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